molecular formula C6H5BrN4O2 B2782894 5-Bromo-3-nitropyridine-2-carboximidamide CAS No. 1379294-51-5

5-Bromo-3-nitropyridine-2-carboximidamide

Cat. No.: B2782894
CAS No.: 1379294-51-5
M. Wt: 245.036
InChI Key: VIHVONMOLUUPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-nitropyridine-2-carboximidamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a carboximidamide group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitropyridine-2-carboximidamide typically involves multiple steps starting from commercially available pyridine derivatives. One common method involves the bromination of 3-nitropyridine-2-carboximidamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of automated systems for monitoring and controlling the reaction conditions helps in scaling up the production while maintaining the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitropyridine-2-carboximidamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group at the 3-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The carboximidamide group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (50-100°C).

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol is used under mild conditions (room temperature to 50°C).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid is used at room temperature to 60°C.

Major Products Formed

    Nucleophilic Substitution: Products include 5-substituted pyridine derivatives depending on the nucleophile used.

    Reduction: The major product is 5-Bromo-3-aminopyridine-2-carboximidamide.

    Oxidation: The major product is 5-Bromo-3-nitropyridine-2-carboxylic acid.

Scientific Research Applications

5-Bromo-3-nitropyridine-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitropyridine-2-carboximidamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and carboximidamide group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitropyridine: Similar in structure but lacks the carboximidamide group.

    5-Bromo-3-nitropyridine-2-carbonitrile: Similar but has a nitrile group instead of a carboximidamide group.

    5-Bromo-2-hydroxy-3-nitropyridine: Similar but has a hydroxyl group instead of a carboximidamide group.

Uniqueness

5-Bromo-3-nitropyridine-2-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and provides versatility in chemical synthesis, making the compound valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-3-nitropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O2/c7-3-1-4(11(12)13)5(6(8)9)10-2-3/h1-2H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHVONMOLUUPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.